Eszopiclone
Overview
Description
Eszopiclone is a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. It is the active S-enantiomer of zopiclone and belongs to the cyclopyrrolone class of compounds. This compound is marketed under the brand name Lunesta and was approved for medical use in the United States in 2004 . It works by interacting with gamma-aminobutyric acid (GABA) receptors in the brain to produce sedative effects .
Mechanism of Action
Target of Action
Eszopiclone, a nonbenzodiazepine hypnotic drug, primarily targets the GABA-A (or GABAA) receptor subunits 1, 3, and 5 . These receptors are ligand-gated ion channels that mediate most inhibitory responses in the brain .
Mode of Action
This interaction possibly explains its hypnotic and sedative effects .
Biochemical Pathways
This compound potentiates α1β2γ3 receptors with equal potency to α1β2γ2, but with a 1.5-fold reduction in efficacy . This modulation of the GABA receptor complexes enhances the inhibitory actions of GABA, leading to the therapeutic (hypnotic and anxiolytic) effects of this compound .
Pharmacokinetics
This compound is rapidly absorbed, with a time to peak concentration (tmax) of approximately 1 hour and a terminal-phase elimination half-life (t1/2) of approximately 6 hours . It is extensively metabolized by oxidation and demethylation, primarily through the Cytochrome P450-3A (CYP3A) isoforms . Up to 75% of an oral dose of racemic zopiclone is excreted in the urine as inactive metabolites, with less than 10% excreted as parent drug .
Result of Action
The interaction of this compound with the GABA receptor complexes results in an enhancement of the inhibitory actions of GABA. This leads to the therapeutic effects of this compound, which include sedative and hypnotic effects that improve both the latency phase and the maintenance phase of sleep .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a high-fat/heavy meal may delay the absorption of this compound, thus delaying its onset of action . Additionally, the systemic exposure of this compound is doubled in severe hepatic impairment with no change in Cmax or Tmax . The mean half-life in healthy nonelderly individuals (6.1 h) is prolonged in the elderly, in patients with hepatic insufficiency, and by coadministration of CYP3A inhibitors .
Biochemical Analysis
Biochemical Properties
Eszopiclone’s effect is thought to occur via binding with the GABA receptor complexes at binding sites located near benzodiazepine receptors, possibly explaining its hypnotic and sedative effects . It has particular affinity for GABA-A receptor subunits 1, 3, and 5 .
Cellular Effects
This compound is a sedative-hypnotic used in the treatment of insomnia, improving both the latency phase and the maintenance phase of sleep . In animal studies, this compound has been shown to make ripples sparser, while other drugs like zolpidem increase ripple density . Additionally, this compound led to a drastic decrease in spike firing, both in putative pyramidal cells and interneurons .
Molecular Mechanism
The exact mechanism of action of this compound is unclear; however, it is believed to work by interacting with the GABA receptors . This compound is classified as a nonbenzodiazepine or Z-drug and a sedative and hypnotic of the cyclopyrrolone group .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce the latency to nonrapid eye movement (NREM) sleep and increase NREM sleep amounts . It did not enhance sleep-dependent procedural memory consolidation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have varying effects on hippocampal ripples and spike activity . The dosage of this compound can influence these effects .
Metabolic Pathways
This compound is metabolized in the liver through oxidation and demethylation, mediated by CYP3A4 and CYP2E1 .
Transport and Distribution
This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within approximately 1 hour . It is weakly bound to plasma protein (52-59%) .
Subcellular Localization
Given its lipophilic nature and its interaction with intracellular GABA receptors, it is likely that this compound can cross the cell membrane and localize within the cell where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eszopiclone involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 6-(5-chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-carboxylic acid with 4-methylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Eszopiclone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Scientific Research Applications
Eszopiclone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the interactions of nonbenzodiazepine hypnotics with GABA receptors . In biology and medicine, this compound is extensively studied for its effects on sleep patterns, cognitive function, and its potential use in treating other conditions such as anxiety and depression . Industrially, this compound is used in the development of new pharmaceutical formulations and delivery systems .
Comparison with Similar Compounds
Similar Compounds
Zopiclone: The racemic mixture from which eszopiclone is derived. It has similar hypnotic effects but is less selective for the GABA-A receptor.
Zolpidem: Another nonbenzodiazepine hypnotic that also acts on GABA-A receptors but has a different chemical structure.
Zaleplon: A nonbenzodiazepine hypnotic with a shorter duration of action compared to this compound
Uniqueness
This compound is unique among these compounds due to its specific binding affinity for the GABA-A receptor subunits and its approval for long-term use in treating insomnia . Unlike some other hypnotics, this compound has been shown to improve both sleep onset and maintenance without significant tolerance or rebound insomnia .
Properties
IUPAC Name |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046086 | |
Record name | Eszopiclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Eszopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2), 8.85e-01 g/L | |
Record name | Eszopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00402 | |
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Record name | ESZOPICLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Eszopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of action of eszopiclone is unknown at this time but is thought to occur via binding with the GABA receptor complexes at binding sites located near benzodiazepine receptors, possibly explaining its hypnotic and sedative effects. It has particular affinity for GABA-A (or GABAA) receptor subunits 1, 3 and 5. Eszopiclone increases GABA-A channel currents significantly. GABA-A channels are major inhibitory channels that cause CNS depression when their receptors are activated., Eszopiclone, the S-enantiomer of zopiclone (not commercially available in the US), is a sedative and hypnotic agent that is structurally unrelated to benzadiazepines and other sedative and hypnotic agents that are commercially available in the US, including barbiturates, imidazopyridines (e.g., zolpidem), and pyrazolopyrimidines (e.g., zaleplon). Eszopiclone is pharmacologically similar to zaleplon and zolpidem; all of these agents have been shown to interact with the CNS gamma-aminobutyric acid (GABA) receptor complex at binding domains located close to or allosterically coupled to benzodiazepine receptors., The precise mechanism of action of eszopiclone as a hypnotic is unknown. Its pharmalogic effect is believed to result from its interaction with GABA-receptor complexes at binding domains located close to or allosterically coupled to benzodiazepine receptors. | |
Record name | Eszopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00402 | |
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Record name | ESZOPICLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to light-yellow crystalline solid | |
CAS No. |
138729-47-2 | |
Record name | Eszopiclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138729-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Eszopiclone [USAN:INN] | |
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Record name | Eszopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00402 | |
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Record name | Eszopiclone | |
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Record name | (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate | |
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Record name | ESZOPICLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZX80K71OE | |
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Record name | ESZOPICLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472 | |
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Record name | Eszopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202-203 | |
Record name | Eszopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00402 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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